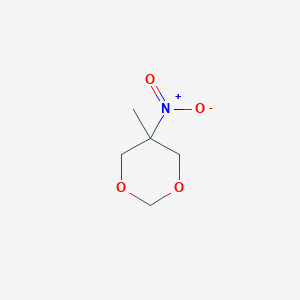

5-Methyl-5-nitro-1,3-dioxane

Numéro de catalogue B073799

Poids moléculaire: 147.13 g/mol

Clé InChI: AENNTASTLOXXMY-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US04567302

Procedure details

2-Nitro-2-methyl-1,3-propanediol 405.00 grams (3.00 moles), 98% trioxane 92.80 grams (1.00 mole), p-toluenesulfonic acid 3.00 grams (0.016 mole), and benzene 600 ml were placed in a two liter three-necked RB flask. The flask was fitted with a thermometer, a mechanical stirrer and a Dean-Stark trap connected to a condenser. The mixture was stirred and refluxed. The slurry gradually became a homogeneous solution (usually about 30 minutes after heating started) and the benzene-water azeotrope started to distill over. Refluxing was continued until 45 ml of water was collected (i.e., approximately four hours). During this period the solution temperature was between 78° C. and 82° C. After 45 ml of water had been collected, the reaction mixture was cooled and neutralized with 3 ml triethylamine. Benzene was distilled from the clear solution first at atmospheric pressure (approximately 415 ml benzene was recovered at a solution temperature of 82° C.-100° C.) and then at about 125 mm of pressure (approximately 120 ml benzene was recovered at a solution temperature of about 48° C.-110° C.). A clear, pale-yellow, viscous liquid, 450.67 grams, containing a mixture of the reaction products polynitroformal and 5-methyl-5-nitro-1,3-dioxane was obtained as the resulting product.

Identifiers

|

REACTION_CXSMILES

|

[N+:1]([C:4]([CH3:9])([CH2:7][OH:8])[CH2:5][OH:6])([O-:3])=[O:2].O1CC[CH2:13]OO1.C1(C)C=CC(S(O)(=O)=O)=CC=1.C1C=CC=CC=1>C1C=CC=CC=1.O>[CH3:9][C:4]1([N+:1]([O-:3])=[O:2])[CH2:7][O:8][CH2:13][O:6][CH2:5]1 |f:4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

405 g

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C(CO)(CO)C

|

|

Name

|

|

|

Quantity

|

92.8 g

|

|

Type

|

reactant

|

|

Smiles

|

O1OOCCC1

|

|

Name

|

|

|

Quantity

|

3 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=C(C=C1)S(=O)(=O)O)C

|

|

Name

|

|

|

Quantity

|

600 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1.O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask was fitted with a thermometer, a mechanical stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a Dean-Stark trap connected to a condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

refluxed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

usually about 30 minutes

|

|

Duration

|

30 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

after heating

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

to distill over

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Refluxing

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was collected (i.e., approximately four hours)

|

|

Duration

|

4 h

|

WAIT

|

Type

|

WAIT

|

|

Details

|

During this period the solution temperature was between 78° C. and 82° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After 45 ml of water had been collected

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture was cooled

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Benzene was distilled from the clear solution first at atmospheric pressure (approximately 415 ml benzene

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was recovered at a solution temperature of 82° C.-100° C.) and then at about 125 mm of pressure (approximately 120 ml benzene

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was recovered at a solution temperature of about 48° C.-110° C.)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A clear, pale-yellow, viscous liquid, 450.67 grams, containing

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

a mixture of the reaction products polynitroformal

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1(COCOC1)[N+](=O)[O-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |